Cas no 30236-47-6 (2(1H)-Pyridinone, 3-(2-furanyl)-)
2(1H)-Pyridinone, 3-(2-furanyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2(1H)-Pyridinone, 3-(2-furanyl)-
- 3-(furan-2-yl)-1H-pyridin-2-one
- AKOS006317731
- 30236-47-6
- 3-(Furan-2-yl)-2-hydroxypyridine, 95%
- 3-(FURAN-2-YL)-2-HYDROXYPYRIDINE
- SCHEMBL7747485
- DTXSID00434442
- 3-(Furan-2-yl)pyridin-2-ol
- MFCD18311914
-
- MDL: MFCD18311914
- Inchi: 1S/C9H7NO2/c11-9-7(3-1-5-10-9)8-4-2-6-12-8/h1-6H,(H,10,11)
- InChI Key: UQIPGMMNAHXSKF-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C1=CC=CNC1=O
Computed Properties
- Exact Mass: 161.04771
- Monoisotopic Mass: 161.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 42.2Ų
Experimental Properties
- PSA: 42.24
2(1H)-Pyridinone, 3-(2-furanyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB317349-5 g |
3-(Furan-2-yl)-2-hydroxypyridine, 95%; . |
30236-47-6 | 95% | 5 g |
€1,159.00 | 2023-07-19 | |
| abcr | AB317349-5g |
3-(Furan-2-yl)-2-hydroxypyridine, 95%; . |
30236-47-6 | 95% | 5g |
€1159.00 | 2025-02-14 |
2(1H)-Pyridinone, 3-(2-furanyl)- Suppliers
2(1H)-Pyridinone, 3-(2-furanyl)- Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 2(1H)-Pyridinone, 3-(2-furanyl)-
Introduction to 2(1H)-Pyridinone, 3-(2-furanyl) (CAS No: 30236-47-6)
2(1H)-Pyridinone, 3-(2-furanyl) (CAS No: 30236-47-6) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound belongs to the pyridinone class, characterized by a nitrogen-containing heterocycle fused with an oxygen-containing ring, which makes it a versatile scaffold for drug discovery. The presence of a furanyl group at the 3-position further enhances its chemical diversity and reactivity, making it a valuable intermediate in synthetic chemistry.
The chemical structure of 2(1H)-Pyridinone, 3-(2-furanyl) consists of a pyridinone core linked to a furan moiety. This arrangement introduces multiple reactive sites, including hydroxyl and carbonyl groups, which can participate in various chemical transformations. Such structural features are highly desirable in medicinal chemistry, as they allow for modifications that can fine-tune biological activity and pharmacokinetic properties.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyridinone derivatives, particularly those incorporating furan fragments. These compounds have shown promise in several therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The biological activity of 2(1H)-Pyridinone, 3-(2-furanyl) has been extensively studied in vitro and in vivo, revealing several interesting mechanisms of action.
One of the most notable findings regarding 2(1H)-Pyridinone, 3-(2-furanyl) is its ability to interact with various biological targets. For instance, studies have demonstrated its potential as an inhibitor of certain kinases and enzymes involved in cancer progression. The furan moiety plays a crucial role in these interactions by modulating the electronic properties of the molecule, thereby enhancing binding affinity to target proteins. Additionally, the pyridinone core provides stability and flexibility to the structure, allowing for optimal positioning within the active site of enzymes.
The synthetic pathways for preparing 2(1H)-Pyridinone, 3-(2-furanyl) have been optimized to ensure high yield and purity. Common synthetic routes involve condensation reactions between appropriate precursors followed by functional group transformations. The use of modern catalytic systems has further improved the efficiency of these synthetic processes, making it feasible to produce larger quantities for research purposes.
Recent advancements in computational chemistry have also contributed to the understanding of the pharmacophore of 2(1H)-Pyridinone, 3-(2-furanyl). Molecular modeling studies have identified key structural features responsible for its biological activity, providing insights into how modifications can enhance potency and selectivity. These computational approaches are increasingly being integrated into drug discovery pipelines to accelerate the development of novel therapeutics.
The toxicological profile of 2(1H)-Pyridinone, 3-(2-furanyl) has been evaluated through various in vitro and in vivo assays. Preliminary results suggest that this compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further development. However, comprehensive safety assessments are still ongoing to fully characterize its adverse effects and establish safe dosage ranges.
In conclusion, 2(1H)-Pyridinone, 3-(2-furanyl) (CAS No: 30236-47-6) is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of chemical properties and biological activities makes it an attractive scaffold for drug discovery. As research continues to uncover new therapeutic possibilities, this compound is likely to play an important role in the development of next-generation medications.
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